myricetin 7-O-beta-D-glucopyranoside
Description
Properties
Molecular Formula |
C21H20O13 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)32-7-3-8(23)13-11(4-7)33-20(18(30)16(13)28)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1 |
InChI Key |
VYUFSOYMUGOSGK-GFOOFYSOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Antidiabetic Properties
Mechanism of Action
Myricetin 7-O-beta-D-glucopyranoside exhibits significant antidiabetic effects primarily through the inhibition of carbohydrate digestion and absorption. It enhances insulin secretion and improves glucose uptake by modulating glucose transporter proteins, particularly GLUT2 and GLUT4. In vitro studies have shown that myricetin has a potent inhibitory effect on alpha-glucosidase, with an IC50 value of 11.63 μM, indicating its capability to reduce postprandial hyperglycemia effectively .
Case Studies
In an experimental model using streptozotocin-induced diabetic rats, administration of myricetin significantly normalized blood glucose levels and improved renal function markers . The compound also increased the expression of insulin receptors and GLUT4 in skeletal muscle, enhancing insulin sensitivity and glucose utilization .
Antioxidant Activity
This compound demonstrates strong antioxidant properties, which contribute to its therapeutic effects. It scavenges reactive oxygen species (ROS) and reduces oxidative stress in various cellular models. Studies indicate that myricetin can inhibit lipid peroxidation and protect cells from oxidative damage .
Experimental Evidence
In vitro studies using MCF-7 breast cancer cells revealed that myricetin reduced oxidative stress markers and enhanced antioxidant enzyme levels such as glutathione peroxidase and superoxide dismutase . These findings suggest its potential use in cancer therapy as an adjunct to conventional treatments.
Wound Healing Applications
This compound has been investigated for its wound healing properties. A study demonstrated that topical application of myricetin significantly improved wound healing in rat models compared to control groups. The treatment led to enhanced collagen deposition and reduced inflammation at the wound site .
Data Summary
The following table summarizes the effects of myricetin treatment on wound healing parameters:
| Group | Day 0 (mm) | Day 7 (mm) | Day 14 (mm) | % Healing (Day 14) |
|---|---|---|---|---|
| Wound Control | 101.5 ± 1.1 | 82.5 ± 3.2 | 33.1 ± 2.7 | 67.3% |
| Myricetin (10%) | 113.8 ± 2.2 | 47.2 ± 6 | 11.0 ± 2.3 | 89.1% |
| Myricetin (20%) | 111.3 ± 2.8 | 34.1 ± 2.7 | 1.2 ± 0.9 | 98.8% |
This data illustrates the superior efficacy of myricetin in promoting wound healing compared to standard treatments .
Antiviral Properties
Emerging research highlights the antiviral potential of myricetin against various viral pathogens, including influenza viruses and coronaviruses. Myricetin has been shown to inhibit viral replication and modulate immune responses, suggesting its potential as a prophylactic agent against viral infections .
Preparation Methods
Foundation in Myricetin Synthesis
The synthesis of myricetin 7-O-β-D-glucopyranoside begins with the preparation of the aglycone, myricetin. Historical methods from the early 20th century laid the groundwork:
-
Kalff and Robinson’s Method (1925): Myricetin was synthesized via condensation of ω-methoxyphloroacetophenone with trimethylgallic anhydride and sodium trimethylgallate. Hydrolysis yielded 5,7-dihydroxy-3,3′,4′,5′-tetramethoxyflavone, which was demethylated to produce myricetin.
-
Rao and Seshadri’s Ortho-Oxidation Route (1947): Starting from quercetin, this method involved methylation, ortho-oxidation to introduce a 5′-aldehyde, cyclization, and demethylation to yield myricetin.
These methods, though pioneering, faced challenges in scalability and yield. Modern approaches prioritize regioselective glycosylation to attach the glucose moiety specifically at the 7-position.
Regioselective Glycosylation at the 7-Position
The 2025 patent CN102875620A provides a scalable protocol for synthesizing myricetin glycosides, adaptable to myricetin 7-O-β-D-glucopyranoside. Key steps include:
Hydroxyl Group Protection
Myricetin’s reactive hydroxyl groups (3, 5, 3′, 4′, 5′) are protected via acetylation to prevent undesired glycosylation. Using pyridine and acetic anhydride, the 7-hydroxyl remains selectively unprotected due to steric and electronic factors:
Glycosylation with Activated Glucose
A glucopyranosyl donor (e.g., acetobromo-α-D-glucose) is coupled to the 7-hydroxyl using silver oxide (Ag₂O) as a catalyst in 1-methyl-2-pyrrolidinone (NMP). The reaction proceeds via an SN2 mechanism, yielding the β-glycoside due to neighboring group participation:
Deprotection
Final deprotection using sodium methoxide (NaOMe) removes acetyl groups, yielding the target compound:
Key Data from Patent CN102875620A:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetylation | Pyridine, Ac₂O, 20°C, 16h | 70 | 95 |
| Glycosylation | Ag₂O, NMP, 0°C → 28°C, 2h | 65 | 90 |
| Deprotection | NaOMe, THF/MeOH, 28°C, 5h | 85 | 98 |
Challenges in Regioselectivity and Purity
Competing Glycosylation Sites
Myricetin’s multiple hydroxyl groups (3, 5, 7, 3′, 4′, 5′) pose a risk of non-selective glycosylation. The 7-position is less acidic compared to the 3- and 5-positions due to reduced resonance stabilization, making it less reactive under basic conditions. However, steric hindrance from neighboring acetyl groups in protected intermediates ensures preferential glycosylation at the 7-position.
Purification Strategies
-
Column Chromatography: Silica gel chromatography with gradients of dichloromethane/methanol (100:1 → 10:1) removes unreacted starting materials and byproducts.
-
Recrystallization: Methanol/THF mixtures yield crystals with >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Classical vs. Modern Methods
The patent’s approach demonstrates superior efficiency and selectivity, leveraging advanced protecting group strategies and optimized catalysis.
Q & A
Q. What methodologies are recommended for structural characterization of myricetin 7-O-β-D-glucopyranoside?
To confirm the structure of myricetin 7-O-β-D-glucopyranoside, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D and 2D NMR for glycosidic linkage confirmation) and high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z 480.0805 for the molecular ion ). Comparative analysis with structurally similar flavonoids, such as quercetin 7-O-glucoside derivatives, can validate spectral assignments .
Q. What extraction and purification strategies are effective for isolating myricetin 7-O-β-D-glucopyranoside from plant matrices?
Column chromatography (e.g., silica gel, Sephadex LH-20) combined with preparative HPLC is widely used. Solvent systems often include methanol/water gradients or ethyl acetate/methanol mixtures. For example, similar glycosides like diosmetin 7-O-β-D-glucopyranoside were isolated using reverse-phase C18 columns . Purity validation requires HPLC with UV detection (λ = 254–360 nm) and comparison to reference standards .
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
Cell viability assays using H9c2 cardiomyoblasts or primary cell lines (e.g., macrophages for anti-inflammatory studies) are common. Dosages should range from 1–15 µM, with viability assessed via MTT or WST-1 assays after 24–72 hours . Negative controls (e.g., cisplatin toxicity models) and statistical validation (ANOVA, p < 0.05) are critical .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate the compound’s protective effects against oxidative stress?
A typical design involves:
- Group stratification : Control, treatment (e.g., 5 mg/kg myricetin glucoside), toxin (e.g., cisplatin), and co-treatment groups .
- Administration routes : Intraperitoneal injection for consistent bioavailability, with tissue sampling (e.g., testes for gonadoprotective studies) post-euthanasia .
- Endpoints : Histopathology (e.g., hematoxylin-eosin staining) and immunohistochemistry (e.g., oxidative stress markers like SOD or CAT) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from differences in:
- Experimental conditions : Varying cell lines, animal models, or dosing regimens (e.g., 24h vs. 72h exposure in H9c2 cells ).
- Compound purity : Validate purity via HPLC (>95%) and confirm structural integrity with spectroscopic data .
- Statistical rigor : Ensure adequate sample sizes (n ≥ 3) and use factorial ANOVA to isolate confounding variables .
Q. What advanced analytical techniques quantify myricetin 7-O-β-D-glucopyranoside in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For tissue distribution studies, matrix-assisted laser desorption/ionization (MALDI) imaging can localize the compound in organs . Calibration curves using deuterated internal standards (e.g., myricetin-d4) improve accuracy .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
